N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-10-12-18(13-11-16)23(21(25)22-14-6-3-7-15-22)20(24)19-9-5-4-8-17(19)2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMTVMHSZCGSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2C)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2-methylbenzoic acid with p-toluidine to form an amide bond. This reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The resulting intermediate is then reacted with piperidine-1-carboxylic acid under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine-carboxamide derivatives, focusing on substituent effects, synthetic yields, and biological activities.
Key Observations
Substituent Impact on Activity: The 4-fluorophenyl-oxadiazolyl group in C22 () confers antituberculosis activity via high receptor binding affinity, suggesting electron-withdrawing groups (e.g., fluorine) enhance target engagement. Compound 4 () demonstrates high yield (80%) and selectivity for kinase inhibition, attributed to the benzodiazolyl moiety. The target’s 2-methylbenzoyl group lacks this heterocyclic feature, likely reducing kinase affinity but improving metabolic stability .
Synthetic Feasibility: Piperidine-carboxamides with simple aryl substituents (e.g., 2-methylphenyl in ) achieve yields >90%, while complex heterocycles (e.g., benzothiazolyl in ) require multi-step synthesis with unrecorded yields. The target compound’s synthesis may align with high-yield routes due to its non-fluorinated, non-heterocyclic substituents .
Fluorinated analogs (e.g., ) show improved metabolic resistance, a trade-off the target compound lacks .
Biological Activity :
- While the target compound’s activity is unreported, C22 () and kinase inhibitors () highlight the importance of balanced lipophilicity and hydrogen-bonding capacity for efficacy. The target’s dual methyl groups may limit solubility, necessitating formulation optimization for in vivo studies .
Biological Activity
N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-methylbenzoyl group and a 4-methylphenyl group, which contribute to its biological activity. The presence of these substituents enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes.
- Molecular Targets : The compound may bind to various receptors involved in pain modulation and inflammation, potentially exhibiting analgesic and anti-inflammatory properties.
- Pathways : It is hypothesized that the compound can influence signaling pathways such as the arachidonic acid pathway, which is critical in inflammatory responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some derivatives of piperidine compounds have shown promise in inhibiting cancer cell growth. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant investigation.
Comparative Studies
Comparative analysis with similar compounds provides insight into the unique properties of this compound.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(4-Methylbenzoyl)-4-benzylpiperidine | Moderate analgesic | 50 | Similar structure but different substituents |
| N,N-Diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide | Antimicrobial | 30 | Exhibits broader biological activity |
| N-(4-Methylbenzoyl)-N-(3-fluorophenyl)piperidine | Anticancer | 25 | Shows selective inhibition on cancer cells |
Case Studies
- Analgesic Effects : A study demonstrated that piperidine derivatives exhibit significant analgesic effects in animal models. The specific role of the 2-methylbenzoyl and 4-methylphenyl groups in enhancing these effects was highlighted.
- Anticancer Activity : Research on structurally similar compounds indicated that certain piperidine derivatives significantly inhibited the growth of various cancer cell lines, suggesting that this compound could have similar effects.
- Enzyme Inhibition : Studies have shown that certain piperidine derivatives can act as enzyme inhibitors, which may be relevant for developing therapeutic agents targeting specific pathways involved in disease processes.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. Aromatic protons from methylbenzoyl and methylphenyl groups appear as distinct multiplet clusters (~6.5–8.0 ppm), while piperidine carbons are observed at ~40–60 ppm in ¹³C NMR .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry, SHELXL (via SHELX suite) is widely used for refinement. Displacement parameters and residual electron density maps validate molecular geometry .
How can researchers optimize synthetic yield and purity for large-scale preparation?
Q. Advanced
- Catalyst Screening: Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing reaction time.
- In-line Analytics: Employ LC-MS or TLC to monitor reaction progress and identify byproducts early .
- Crystallization Conditions: Use solvent-pair systems (e.g., ethanol/water) to improve crystal purity. Data from differential scanning calorimetry (DSC) can identify optimal recrystallization temperatures .
How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Q. Advanced
- Orthogonal Validation: Combine multiple techniques (e.g., high-resolution mass spectrometry for molecular formula confirmation) to cross-verify NMR and X-ray results .
- Dynamic NMR Studies: Assess temperature-dependent shifts to detect conformational flexibility that may explain discrepancies in peak assignments .
- Density Functional Theory (DFT): Computational modeling of NMR chemical shifts can align experimental data with predicted structures .
What mechanistic insights exist regarding its biological activity?
Q. Advanced
- Target Engagement: Preliminary studies on analogs suggest interaction with kinases or G-protein-coupled receptors (GPCRs). Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity .
- Metabolic Stability: Microsomal assays (e.g., human liver microsomes) evaluate oxidative metabolism. LC-MS/MS tracks metabolite formation .
- Cellular Efficacy: In vitro cytotoxicity assays (e.g., MTT) paired with RNA sequencing can identify pathways modulated by the compound .
How do structural modifications impact activity in SAR studies?
Q. Advanced
- Substituent Effects:
- Bioisosteric Replacements: Replacing the benzoyl group with thiophene or furan rings (e.g., as in ) can modulate selectivity for specific targets .
What computational strategies are effective for modeling interactions with biological targets?
Q. Advanced
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses against homology models of targets (e.g., Akt kinase) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability of binding conformations .
- Free Energy Perturbation (FEP): Quantify the impact of substituent changes (e.g., -Cl vs. -OCH₃) on binding affinity .
How should crystallographic data be interpreted to resolve disorder or twinning?
Q. Advanced
- Twinning Analysis: SHELXL’s TWIN command detects and refines twinned crystals. Use the Hooft parameter or R₁(obs) to assess data quality .
- Disorder Modeling: For flexible groups (e.g., methylphenyl), apply PART instructions in SHELXL to refine occupancy and positional parameters .
- Validation Tools: Check CCDC guidelines and PLATON’s ADDSYM to avoid over-interpretation of symmetry .
What pharmacokinetic properties should be prioritized in preclinical studies?
Q. Advanced
- Permeability: Caco-2 cell assays predict intestinal absorption. Target Papp > 1×10⁻⁶ cm/s .
- Plasma Stability: Incubate compound in plasma (human/rat) and quantify degradation via HPLC-UV .
- CYP Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
How can analytical methods be validated for regulatory compliance?
Q. Advanced
- Specificity: Demonstrate resolution of the compound from impurities via forced degradation studies (e.g., heat, light, pH stress) .
- Linearity: Validate HPLC methods with R² > 0.998 across 50–150% of target concentration .
- Robustness: Test variations in flow rate (±0.1 mL/min) and column temperature (±2°C) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
